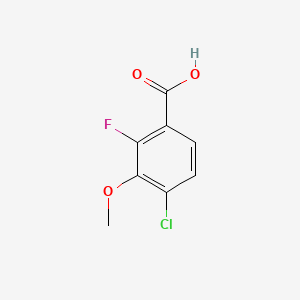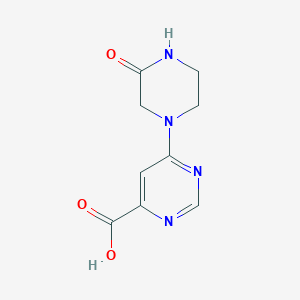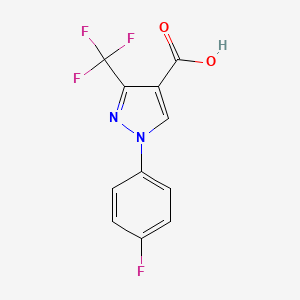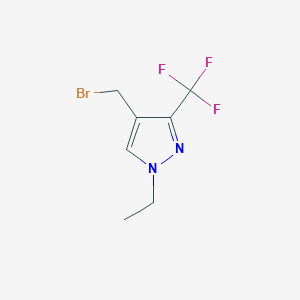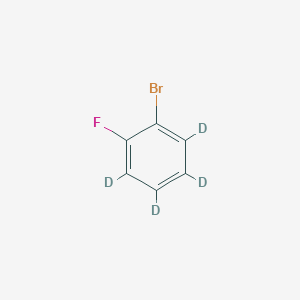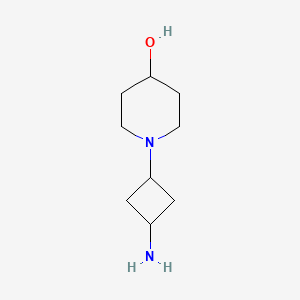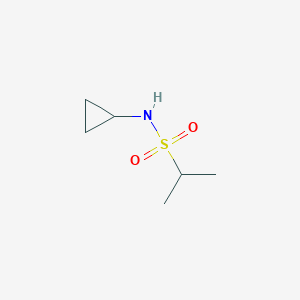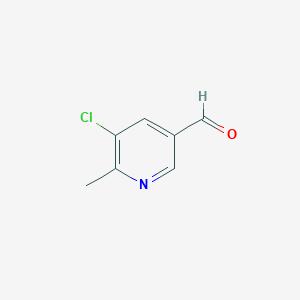
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine (FDCB) is a cyclobutanone derivative that has been studied for its potential applications in scientific research. FDCB is a synthetic compound that has been used as a building block for a variety of organic and inorganic molecules. It is a versatile molecule that has been used for a wide range of applications, including drug discovery, organic synthesis, and biochemistry. FDCB has been studied for its ability to act as an inhibitor of enzymes and pathways, as well as its potential use as a substrate and intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated phenyl group can enhance the biological activity of synthesized molecules due to the unique properties of fluorine atoms in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, the introduction of a fluorine atom often increases the metabolic stability of pharmaceuticals. “1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine” could be used to develop new therapeutic agents with improved pharmacokinetic properties .
Ligand for Coordination Chemistry
The amine group in this compound can act as a donor in coordination complexes. It could be used to synthesize new metal complexes with potential applications in catalysis or materials science .
Fluorinated Pyrazole Synthesis
Fluorinated pyrazoles are important in some biological activities, such as antimicrobial and anti-tumor functions. This compound could be used as a precursor in the synthesis of fluorinated pyrazole derivatives .
Antimicrobial Research
Due to the presence of the fluorophenyl group, derivatives of this compound could be explored for their antimicrobial properties. Research in this area could lead to the development of new antibiotics .
Cancer Research
The compound’s structure allows for potential anti-cancer applications. Molecular docking studies could be conducted to explore its binding affinity to various cancer-related receptors .
Wirkmechanismus
Target of Action
Compounds with similar structures often interact with receptors in the central nervous system. For example, many drugs that contain a fluorophenyl group are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes in the brain .
Mode of Action
The compound might bind to its target receptor, causing a conformational change that triggers a cascade of intracellular events. This could lead to changes in cell function, such as altered gene expression or enzyme activity .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Many drugs that act on the central nervous system can influence neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in neuronal firing rates to alterations in the levels of certain neurotransmitters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or its stability could be affected by high temperatures .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFJVXTPQBZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





